3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Description
Properties
IUPAC Name |
1-chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3N2S/c16-9-6-5-8(7-10(9)17)13-14(18)20-11-3-1-2-4-12(11)21-15(20)19-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUZHNALESTYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, playing a crucial role in cellular processes.
Mode of Action
It’s known that imidazole derivatives interact with their targets, leading to changes in cellular processes. The compound’s interaction with its targets could involve binding to active sites, leading to inhibition or activation of the target’s function.
Biochemical Pathways
Imidazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antiviral activities.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy.
Result of Action
Similar compounds have shown significant activity against various strains of bacteria and fungi, suggesting a potential antimicrobial effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its interaction with its targets. .
Biological Activity
3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, focusing on its antitumor, antibacterial, and metabolic regulatory properties based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H7Cl3N2S
- Molecular Weight : 353.65 g/mol
- Boiling Point : 457.1 ± 45.0 °C (predicted)
- Density : 1.62 ± 0.1 g/cm³ (predicted)
- pKa : 2.86 ± 0.40 (predicted) .
Antitumor Activity
Research indicates that imidazobenzothiazole derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds bearing thiazole rings can significantly inhibit cancer cell proliferation:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | Jurkat |
| 10 | 1.98 ± 1.22 | A-431 |
These compounds demonstrated cytotoxic activity that was comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various pathogens. It has been noted for its superior activity compared to traditional antibiotics:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 0.008 |
| Streptococcus pyogenes | 0.030 |
| Escherichia coli | 0.046 |
These findings suggest that the compound may be effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Metabolic Regulation
In metabolic studies, derivatives of benzothiazole have been optimized to minimize liver toxicity while maintaining efficacy in enterocytes. For example, a series of triamide derivatives have shown to reduce food intake and improve glucose homeostasis in diet-induced obesity models . This suggests that compounds like this compound could play a role in managing metabolic disorders.
Case Study 1: Antitumor Efficacy
A study involving the administration of imidazo[2,1-b][1,3]benzothiazole derivatives in mice demonstrated significant tumor reduction compared to control groups over a four-week treatment period. The results indicated a marked decrease in tumor weight and volume, correlating with increased apoptosis in tumor cells.
Case Study 2: Antibacterial Screening
In a comparative study against standard antibiotics, the compound exhibited lower MIC values against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibacterial agent in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacological Mechanisms
- Target Compound vs. Sulfonamide Derivatives: The target compound’s dichlorophenyl group provides stronger electron-withdrawing effects than monosubstituted analogs, enhancing DNA interaction. Comparatively, sulfonamide derivatives (e.g., 3f) exhibit superior CA inhibition (40-fold higher than benzosulfonamides) .
- CITCO Analogues : Modified imidazoxazole derivatives like DL5050 show selectivity for human constitutive androstane receptor (CAR) activation but lack radiosensitizing effects, limiting their antitumor utility .
Physicochemical Properties
- Crystal Packing : The 3,4-dichlorophenyl group in the target compound induces planar molecular geometry, facilitating π-π stacking interactions similar to 3-{[6-(4-ClPh)imidazothiadiazol-2-yl]methyl}-1,2-benzoxazole (dihedral angle: 27.34°) .
- Solubility : Bromine-substituted analogues (e.g., 3a: IC₅₀ = 0.162 μM) exhibit reduced solubility compared to chlorinated derivatives, impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : Catalyst-free, multi-component reactions (MCRs) using aryl glyoxals, aryl amines, and 2-aminobenzothiazoles under solvent-free conditions are effective. Optimization studies (e.g., temperature, molar ratios) show that ethanol as a solvent at 80°C for 4–6 hours yields >85% purity. For example, substituting 4-chlorophenylglyoxal with other aryl glyoxals alters regioselectivity, requiring HPLC or GC-MS to confirm product identity . Alternative microwave-assisted synthesis (130°C, 45 min) reduces reaction time by 60% compared to conventional heating .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, SC-XRD revealed planar benzothiazole rings with dihedral angles of 4.87° between fused rings, validated by Hirshfeld surface analysis . Complementary techniques include FT-IR (to confirm NH/Cl stretches), H/C NMR (to verify substituent positions), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer : In vitro screening against HIV-1 protease (IC = 2.1 µM) and antifungal activity (MIC = 8 µg/mL against Candida albicans) are common. Assays use MTT viability tests for antitumor activity (e.g., IC = 12 µM against HeLa cells) and enzyme-linked immunosorbent assays (ELISA) for inflammatory markers like COX-2 . Dose-response curves and positive controls (e.g., fluconazole for antifungal tests) are mandatory to validate results.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict transition states and regioselectivity in MCRs. Reaction path searches using quantum chemical methods (e.g., artificial force-induced reaction, AFIR) identify energy barriers for ring closure steps, reducing trial-and-error experimentation. Molecular dynamics (MD) simulations model solvent effects, showing ethanol stabilizes intermediates better than DMF .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC values often arise from assay conditions (e.g., serum concentration, cell passage number). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) improve reproducibility. For example, HIV-1 protease inhibition may vary due to enzyme source (recombinant vs. native) .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Methodological Answer : Weak hydrogen bonds (C–H···π, π–π stacking) and halogen interactions (Cl···Cl) enhance thermal stability (TGA shows decomposition >250°C). Crystal packing analysis (e.g., Mercury software) correlates lattice energy with solubility; tighter packing (e.g., 3.56 Å π–π distances) reduces aqueous solubility, necessitating co-solvents like DMSO for biological testing .
Q. What advanced reactor designs improve scalability while adhering to green chemistry principles?
- Methodological Answer : Continuous-flow microreactors with immobilized catalysts (e.g., silica-supported acids) reduce waste and improve heat transfer. Process intensification via microwave-ultrasound hybrid reactors increases yield by 20% compared to batch reactors. Life-cycle assessment (LCA) metrics (E-factor < 5) ensure solvent recovery and minimal byproducts .
Key Considerations for Researchers
- Synthetic Reproducibility : Document solvent purity and humidity levels, as trace water affects MCR kinetics .
- Data Validation : Use ≥3 biological replicates and report p-values for IC determinations .
- Computational Integration : Combine DFT with machine learning (e.g., Gaussian Process Regression) to predict untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
